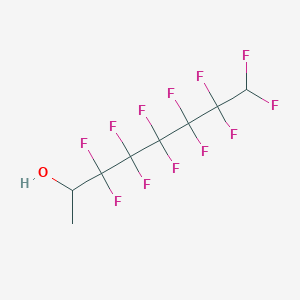

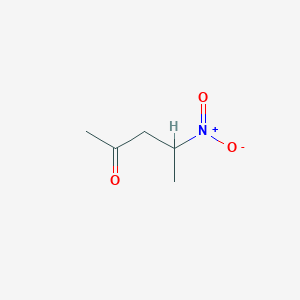

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is a highly fluorinated chemical that is of interest due to its potential applications in various fields such as materials science and organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs and high fluorine content are discussed, which can provide insights into the properties and reactivity of such molecules.

Synthesis Analysis

The synthesis of related fluorinated compounds involves careful manipulation of precursor molecules and reaction conditions to incorporate fluorine atoms or fluorinated groups into the desired molecular framework. For instance, the synthesis of a polymeric material with a perfluorinated side chain was achieved by nucleophilic substitution of epichlorohydrin with tetrahydroperfluoro-1-octanol followed by ring-opening polymerization . This demonstrates the feasibility of constructing complex fluorinated structures through a stepwise approach, which could be applicable to the synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of a carbon-fluorine bond, which is one of the strongest in organic chemistry. This bond imparts unique physical and chemical properties to the molecule. For example, the molecular structure of a related cage polycarbosilane was found to be slightly distorted from an ideal bicyclo[2.2.2]octane skeleton . Such structural analyses are crucial for understanding the behavior of fluorinated compounds, including 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. The synthesis of the polymeric material mentioned earlier involved a nucleophilic substitution reaction followed by ring-opening polymerization, indicating that the presence of fluorine does not hinder these processes . This suggests that 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol could also participate in similar reactions, potentially leading to a variety of derivatives and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are markedly different from their non-fluorinated counterparts due to the high electronegativity and small size of fluorine. These properties include increased thermal and chemical stability, as well as hydrophobic and lipophobic characteristics. While the specific properties of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol are not detailed in the provided papers, the described synthesis and structural analysis of related compounds provide a foundation for inferring that similar properties may be expected for this compound.

Scientific Research Applications

Synthesis and Polymerization

A nucleophilic substitution reaction involving epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol was used to synthesize 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane. This compound was then utilized in the ring-opening polymerization to create Poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, with boron trifluoride etherate as the initiator. The study optimized the reaction conditions and determined the molecular weight of the synthesized polymer (Li Zhan-xiong, 2012).

Surfactant Properties

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants were synthesized, involving a series of compounds with varying carbon chain lengths. These surfactants demonstrated low surface tension and could significantly reduce the surface tensions of organic solvents. The study provided insights into their surface activities, critical micelle concentrations in different solvents, surface excess concentrations, and effective cross-section areas. The arrangement of these surfactants at the air/solvent interface was also speculated (Lulu Han et al., 2009).

Fluorobicyclooctanes Synthesis

New mono-, di-, and trihydrides of fluorobicyclo[2,2,2]octanes were synthesized using cobaltic fluoride. These compounds offered a platform for various dehydrofluorinations, yielding different fluorobicyclo[2,2,2]octene structures. The study provided self-consistent NMR data to confirm all structures and discussed the reactivity of acidic bridgehead hydrogens under basic conditions (J. Battersby et al., 1980).

Studies on Octanol and Fluorotelomer Alcohols

Research explored the impact of carrier solvents on the aerobic degradation rate of 8:2 fluorotelomer alcohol (FTOH) in soil and in pure soil bacterial cultures. It was found that the degradation rates varied significantly based on the solvent, with octanol being one of the solvents studied. The study provided insights into biodegradation pathways and the transformation rates of 8:2 FTOH by different soil bacteria strains (Jinxia Liu et al., 2007).

Analytical Studies Involving Octanol

A study investigated the prediction methods for equilibrium partition coefficients involving octanol and other substances like water and air. The research focused on the regulatory categorization methods for persistence, bioaccumulation, toxicity, and long-range transport potential of various chemicals. It highlighted the need for accurate prediction methods and databases to support regulatory frameworks (S. Rayne & K. Forest, 2011).

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O/c1-2(21)4(11,12)6(15,16)8(19,20)7(17,18)5(13,14)3(9)10/h2-3,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWGQHSSZRFTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292861 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol | |

CAS RN |

156122-84-8 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)

![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)